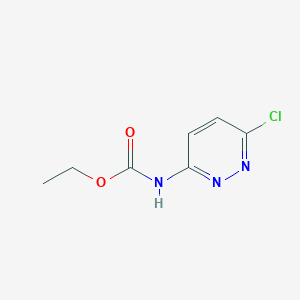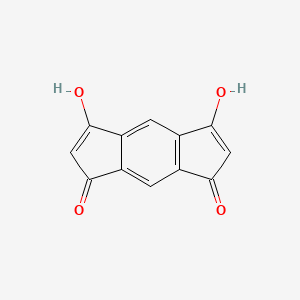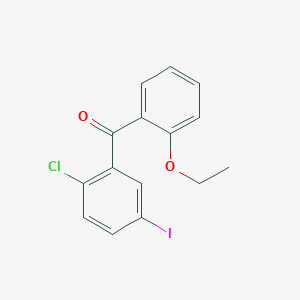![molecular formula C18H13ClO4 B13139839 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione CAS No. 112723-07-6](/img/structure/B13139839.png)
1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a 2-chloroallyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Introduction of the 2-Chloroallyl Group: The 2-chloroallyl group is introduced through an etherification reaction. This involves reacting the methoxyanthracene-9,10-dione with 2-chloroallyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloroallyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized anthraquinone derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to various biological effects.
Pathways Involved: It can induce oxidative stress, inhibit enzyme activity, and interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1-Hydroxyanthraquinone: Similar structure but lacks the chloroallyl and methoxy groups.
2-Chloroanthraquinone: Contains a chloro group but lacks the allyl and methoxy groups.
4-Methoxyanthraquinone: Contains a methoxy group but lacks the chloroallyl group.
Uniqueness: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is unique due to the presence of both the 2-chloroallyl and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
112723-07-6 |
|---|---|
Fórmula molecular |
C18H13ClO4 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
1-(2-chloroprop-2-enoxy)-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H13ClO4/c1-10(19)9-23-14-8-7-13(22-2)15-16(14)18(21)12-6-4-3-5-11(12)17(15)20/h3-8H,1,9H2,2H3 |
Clave InChI |
MHMAJLSSOSZGIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)OCC(=C)Cl)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)

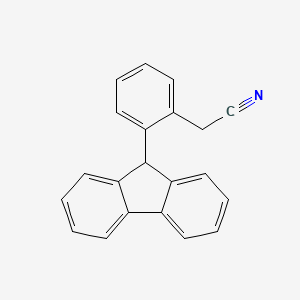
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)

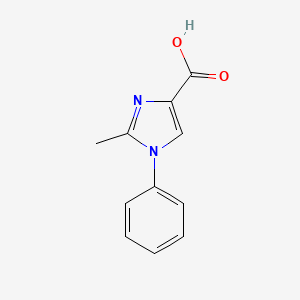
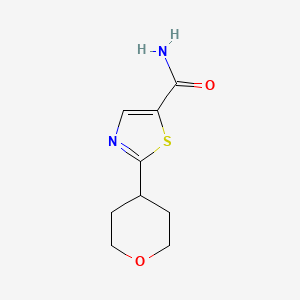
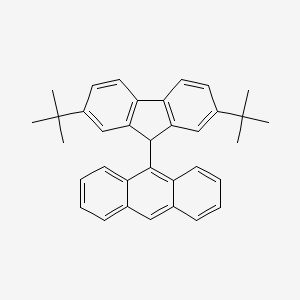

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
